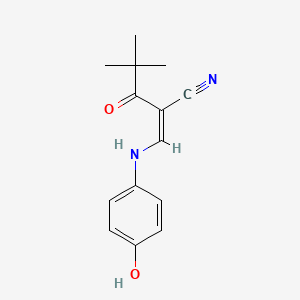
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enamine: Reacting an appropriate ketone with an amine under acidic or basic conditions.
Nitrile formation: Introducing a nitrile group through a substitution reaction.
Hydroxyphenyl addition: Coupling the hydroxyphenyl group via a nucleophilic substitution or similar reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted products depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Using it in the synthesis of materials or as a catalyst.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-((4-methoxyphenyl)amino)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((4-chlorophenyl)amino)prop-2-enenitrile
Uniqueness
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially leading to unique biological or chemical properties.
生物活性
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, with the CAS number 1025265-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2, with a molar mass of 244.29 g/mol. The structure features a 4-hydroxyphenyl moiety, which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molar Mass | 244.29 g/mol |
| CAS Number | 1025265-09-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which include the compound . These derivatives have shown significant activity against multidrug-resistant pathogens, particularly within the ESKAPE group.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) :
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
Compounds containing the 4-hydroxyphenyl moiety have been identified as having anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.
Study Overview:
A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines. Results indicated that some derivatives showed significant activity, suggesting that the incorporation of the hydroxyphenyl group may enhance therapeutic effectiveness against cancer cells .
Antioxidant Properties
Antioxidant activity is another area where this compound exhibits potential. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage.
Evaluation Methods:
Antioxidant properties were assessed using assays such as:
- Ferric ion reduction assay.
- DPPH radical scavenging assay.
In comparative studies, certain derivatives demonstrated antioxidant capabilities comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
特性
IUPAC Name |
(2Z)-2-[(4-hydroxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)13(18)10(8-15)9-16-11-4-6-12(17)7-5-11/h4-7,9,16-17H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOFDPRTHKXNKP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














